[] Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer (MDPI) ()
9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction (MDPI) ()
Limited research suggests potential applications in other areas, including:
Phenanthrene-9,10-diamine is an organic compound with the chemical formula . It consists of a phenanthrene backbone with two amino groups located at the 9 and 10 positions. This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon characterized by its three fused benzene rings, which contributes to its unique chemical properties and biological activities. Phenanthrene-9,10-diamine appears as a yellow crystalline solid and is known for its potential applications in various fields, including materials science and medicinal chemistry .
Phenanthrene-9,10-diamine exhibits various biological activities:
Several methods are available for synthesizing phenanthrene-9,10-diamine:
Phenanthrene-9,10-diamine has a range of applications across different fields:
Research on the interactions of phenanthrene-9,10-diamine with other compounds has revealed its ability to form complexes that can enhance or modify biological activity. For instance:
Phenanthrene-9,10-diamine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phenanthrene | Three fused benzene rings | Basic structure without amino groups |
1,8-Diaminonaphthalene | Two amino groups on naphthalene | Smaller aromatic system |
Phenanthroline | Contains nitrogen atoms at positions 1 and 2 | Binds strongly to metal ions |
9-Aminoacridine | Amino group on an acridine structure | Exhibits different biological activities |
Phenanthrene-9,10-diamine is unique due to its specific positioning of amino groups on the phenanthrene framework, which influences its reactivity and biological interactions compared to similar compounds.
Irritant